molecular formula C16H18N4S B5552323 N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine

N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine

Cat. No. B5552323
M. Wt: 298.4 g/mol
InChI Key: NYMHRAJDXAJFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine often involves multicomponent reactions, cyclization processes, and the use of specific reagents to introduce desired functional groups. For instance, the formation of heterotopic metallacalix[n]arenes with ethylenediaminepalladium(II) and 2-pyrimidinolate bridges showcases complex synthesis routes involving ethylenediaminepalladium(II) and various pyrimidinol derivatives (Galindo et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, 1H NMR spectroscopy, and crystal structure determination. These analyses reveal the spatial arrangement of atoms within the molecules and the presence of specific tautomeric forms or conformations. For example, the study of a compound by Repich et al. (2017) using X-ray crystallography provided detailed information on molecular interactions and packing within the crystal lattice (Repich et al., 2017).

Scientific Research Applications

Antifungal Applications

A study by Jafar et al. (2017) explored the antifungal effect of certain pyrimidine derivatives, highlighting their synthesis and biological activity against fungi like Aspergillus terreus and Aspergillus niger. The compounds demonstrated significant antifungal properties, suggesting potential for development into useful antifungal agents (Jafar et al., 2017).

Heterocyclic Chemistry and Host-Guest Chemistry

Galindo et al. (2004) reported the formation of heterotopic metallacalix[n]arenes involving ethylenediaminepalladium(II) and pyrimidinolate bridges. These compounds display intriguing host-guest properties, capable of interacting with both cationic and anionic species, indicating their utility in molecular recognition and potentially catalysis (Galindo et al., 2004).

Catalytic and Enzymatic Model Studies

A study conducted by Velusamy et al. (2004) focused on iron(III) complexes of monophenolate ligands as functional models for catechol 1,2-dioxygenases. These complexes are crucial for understanding the catalytic mechanisms of these enzymes, with implications for synthetic chemistry and environmental remediation efforts (Velusamy et al., 2004).

Synthesis and Characterization of Novel Compounds

Research by Mansour and Ghani (2013) involved comprehensive structural studies on a sulfamethazine Schiff-base, showcasing the synthesis, spectroscopic analysis, and theoretical studies of the compound. This work is indicative of the potential for designing novel molecules with specific properties, such as enhanced stability or targeted biological activity (Mansour & Ghani, 2013).

Anticancer and Anti-inflammatory Applications

Sondhi et al. (2001) evaluated the anticancer, anti-inflammatory, and analgesic activities of heterocyclic compounds synthesized from 4-isothiocyanato-4-methylpentan-2-one. The study provides insights into the therapeutic potential of these compounds against various cancer cell lines and inflammation (Sondhi et al., 2001).

properties

IUPAC Name

N',N'-dimethyl-N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-20(2)9-8-17-15-14-13(12-6-4-3-5-7-12)10-21-16(14)19-11-18-15/h3-7,10-11H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHRAJDXAJFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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